Product packaging for rotenone(Cat. No.:CAS No. 7701-84-0)

rotenone

Cat. No.: B7771360
CAS No.: 7701-84-0
M. Wt: 394.4 g/mol
InChI Key: JUVIOZPCNVVQFO-UHFFFAOYSA-N
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Description

Rotenone is a naturally occurring isoflavone derived from the roots of plants in the Derris , Lonchocarpus , and Tephrosia species . It functions as a potent and specific inhibitor of mitochondrial respiratory chain complex I (IC₅₀ = 1.7 - 2.2 μM) . Its primary mechanism of action involves blocking the electron transport chain by inhibiting the transfer of electrons from iron-sulfur centers in complex I to ubiquinone, thereby disrupting oxidative phosphorylation and ATP synthesis . This inhibition also leads to increased production of reactive oxygen species (ROS), contributing to oxidative stress and apoptosis . This compound is highly lipophilic, readily crosses cell membranes and the blood-brain barrier, and is a fundamental tool for researchers studying mitochondrial function and cellular energy metabolism . This compound is extensively used in neuroscience research to model Parkinson's disease pathology in vitro and in vivo . Chronic administration of this compound reproduces key features of the disease, including selective degeneration of nigrostriatal dopaminergic neurons, the accumulation of α-synuclein and ubiquitin aggregates, and the manifestation of Parkinsonian motor deficits . Its neurotoxic mechanisms extend beyond complex I inhibition to include nitrosative stress, microglial activation, and neuroinflammation . Beyond neurodegeneration, this compound is investigated in oncology research for its anti-carcinogenic properties, as it can induce apoptosis and inhibit cell proliferation in various human cancer cell lines . Studies also utilize this compound to investigate the gut-brain axis, as exposure can induce pathology in the enteric nervous system . This compound is for research use only. It is not for diagnostic or therapeutic use, or administration to humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H22O6 B7771360 rotenone CAS No. 7701-84-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

16,17-dimethoxy-6-prop-1-en-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O6/c1-11(2)16-8-14-15(28-16)6-5-12-22(24)21-13-7-18(25-3)19(26-4)9-17(13)27-10-20(21)29-23(12)14/h5-7,9,16,20-21H,1,8,10H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUVIOZPCNVVQFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10859127
Record name 8,9-Dimethoxy-2-(1-propen-2-yl)-1,2,12,12a-tetrahydrochromeno[3,4-b]furo[2,3-h]chromen-6(6aH)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10859127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7701-84-0
Record name 8,9-Dimethoxy-2-(1-propen-2-yl)-1,2,12,12a-tetrahydrochromeno[3,4-b]furo[2,3-h]chromen-6(6aH)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10859127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Historical Trajectories and Discovery in Rotenone Research

Early Ethnobiological Utilization and Observational Records

For centuries, indigenous peoples in various parts of the world, particularly in regions of Southeast Asia, South America, and East Africa, have utilized plants containing rotenone (B1679576) for purposes such as fishing and pest control nps.govacs.orgfisheries.orgmichigandnr.comresearchgate.net. The roots of certain leguminous plants, notably those from the genera Derris, Lonchocarpus, and Tephrosia, were traditionally crushed and introduced into bodies of water nps.govfisheries.orgmichigandnr.com. This practice exploited this compound's toxicity to fish, causing them to surface where they could be easily caught acs.orgfisheries.orgwikipedia.org. This method provided a rapid means of obtaining food uu.nl. Historical accounts confirm the use of this compound-bearing plants as fish poisons by aboriginal communities in Malaysia, Borneo, Sumatra, and various regions of South America michigandnr.com. The earliest written record acknowledging the use of plants now known to contain this compound for controlling leaf-eating caterpillars dates back to 1848 wikipedia.orgstjohns.edu.

Isolation and Chemical Elucidation of this compound

The scientific isolation of the active chemical component responsible for the effects observed in these plants occurred in the late 19th and early 20th centuries wikipedia.orgtermedia.pltermedia.pl. In 1895, Emmanuel Geoffroy, a French botanist, isolated a compound from a specimen of Robinia nicou, now identified as Lonchocarpus nicou, during his travels in French Guiana wikipedia.orgstjohns.edutermedia.pltermedia.pl. He named this isolated substance nicouline acs.orgwikipedia.orgstjohns.edu. Later, in 1902, Kazuo Nagai, a Japanese chemical engineer, independently isolated a pure crystalline compound from Derris elliptica wikipedia.orgstjohns.edu. Nagai named this compound this compound, a name derived from the Taiwanese name for the plant wikipedia.orgstjohns.edu. By 1930, chemical investigations established that nicouline and this compound were, in fact, the same chemical entity acs.orgwikipedia.orgtermedia.pltermedia.pl.

This compound is characterized as an odorless, colorless, crystalline isoflavone (B191592), belonging to the family of chemical compounds known as rotenoids wikipedia.orgstjohns.edu. Rotenoids naturally contain a cis-fused tetrahydrochromeno[3,4-b]chromene nucleus stjohns.edu. The chemical formula of this compound is C₂₃H₂₂O₆, with a molar mass of 394.423 g·mol⁻¹ wikipedia.orgnih.gov. The structural elucidation of this compound involved detailed chemical analyses, including spectroscopic techniques such as ¹H- and ¹³C-NMR nih.gov. The first formal total synthesis of this compound was reported in 1965 acs.org.

Here is a table summarizing key early isolation events:

YearInvestigatorSource PlantIsolated Compound
1895Emmanuel GeoffroyRobinia nicou (Lonchocarpus nicou)Nicouline
1902Kazuo NagaiDerris ellipticaThis compound
1930(Chemical studies)-Nicouline and this compound identified as the same compound acs.orgwikipedia.orgtermedia.pltermedia.pl

Emergence of this compound in Modern Scientific Inquiry

Following its isolation and structural characterization, this compound gained prominence in modern scientific research, particularly in the fields of pest control and, more recently, biomedical studies nps.govtermedia.plresearchgate.net. Its effectiveness as a nonselective insecticide and piscicide led to its registration as a pesticide in the United States in 1947 nps.govstjohns.edu. This compound's use as an insecticide was extensive since the 1800s, with a significant number of publications focusing on its insecticidal properties by the 1930s fisheries.org.

In fisheries management, the use of this compound in the United States began in the 1930s fisheries.org. It was first applied for pond renovation in Michigan in 1934 fisheries.org. By the late 1950s, large-scale reclamations of watersheds and pre-impoundment reclamations utilizing this compound were initiated fisheries.org. This compound has been used as a piscicide to manage or assess fish populations, control undesirable fish, eradicate exotic species, and restore threatened or endangered species researchgate.net. Its value in ecosystem restoration is recognized due to its relatively rapid degradation when exposed to light and warm temperatures wikipedia.org.

Beyond its applications in pest and fish management, this compound has become a valuable tool in biomedical research, particularly in the study of mitochondrial function and neurodegenerative diseases stjohns.edutermedia.pljyi.org. Research in the early 2000s highlighted this compound's ability to reproduce features of Parkinson's disease in animal models, leading to increased scientific attention on its biochemical effects stjohns.edutermedia.pljyi.org. This compound is known to inhibit complex I of the mitochondrial respiratory chain, interfering with cellular respiration and ATP synthesis nps.govstjohns.edujyi.orgslideshare.net. This mechanism of action has made it a key compound for studying mitochondrial dysfunction nps.govstjohns.edujyi.orgslideshare.net.

Here is a table outlining some key milestones in the modern scientific inquiry of this compound:

Year / PeriodEvent / DevelopmentArea of Inquiry
1930sBeginning of this compound use in US fisheries management fisheries.orgFisheries Management
1947Registered as a pesticide in the United States nps.govstjohns.eduPest Control, Fisheries Management
1950sLarge-scale watershed and pre-impoundment reclamations using this compound fisheries.orgFisheries Management
1960sIdentification of this compound's inhibition of mitochondrial electron transport at complex I termedia.plBiochemistry, Toxicology
2000sUse of this compound to model Parkinson's disease in animal studies stjohns.edutermedia.pljyi.orgBiomedical Research, Neurotoxicology

This compound is a naturally occurring isoflavone derived from the roots and stems of certain tropical and subtropical plant species, particularly those in the genera Lonchocarpus and Derris. wikipedia.orgresearchgate.netsigmaaldrich.com It is a well-known broad-spectrum insecticide and piscicide. wikipedia.orgresearchgate.netnih.gov The primary mechanism of this compound's toxicity lies in its potent interference with mitochondrial function. wikipedia.orgnih.govontosight.aimdpi.com

Molecular and Cellular Mechanisms of this compound Action

This compound's effects at the molecular and cellular levels are primarily mediated through its interaction with the mitochondrial electron transport chain, leading to significant disruptions in cellular energy production and triggering various downstream pathological responses. wikipedia.orgnih.govontosight.aimdpi.com

Mitochondrial Respiration Inhibition by this compound

This compound is a highly specific and potent inhibitor of mitochondrial complex I, also known as NADH-ubiquinone oxidoreductase. wikipedia.orgsigmaaldrich.comnih.govmdpi.comaopwiki.org This complex is the first and largest enzyme in the mitochondrial respiratory chain, playing a crucial role in transferring electrons from NADH to ubiquinone. mdpi.comlibretexts.org

Selective Inhibition of Mitochondrial Complex I (NADH-Ubiquinone Reductase)

This compound binds to a specific site on mitochondrial complex I, often referred to as the ubiquinone-binding site. mdpi.comlibretexts.org This binding is characterized by high affinity, with reported Ki values ranging from 0.1 nM to 100 nM, depending on the experimental system used. aopwiki.org The binding of this compound to complex I is crucial for its inhibitory action. aopwiki.org Studies have indicated that the molecular structure and shape of this compound are essential for its recognition and binding to the complex I site. nih.gov Research suggests that this compound binds close to, but not necessarily identically to, the ubiquinone binding site. nih.gov The flexibility of the this compound molecule, interconverting between bent and straight conformers, appears to be important for efficient binding and high stability within the Q-channel of complex I. researchgate.net

Disruption of Electron Transfer from Iron-Sulfur Centers to Ubiquinone

The core of this compound's inhibitory action on complex I involves blocking the transfer of electrons. Normally, electrons from NADH are transferred through a series of iron-sulfur (Fe-S) clusters within complex I to ubiquinone (CoQ). mdpi.comlibretexts.org this compound interferes with this process by inhibiting the transfer of electrons from the iron-sulfur centers, specifically cluster N2, to ubiquinone. wikipedia.orgmdpi.com This disruption halts the normal flow of electrons through complex I. aopwiki.org

Impairment of Adenosine Triphosphate (ATP) Synthesis and Cellular Bioenergetics

The inhibition of electron transfer at complex I by this compound has a direct impact on oxidative phosphorylation, the primary process by which cells generate ATP. wikipedia.orgnih.gov By blocking electron flow, this compound prevents the pumping of protons from the mitochondrial matrix to the intermembrane space, a process coupled to electron transport in complexes I, III, and IV. libretexts.org This disruption of the proton gradient across the inner mitochondrial membrane impairs the function of ATP synthase, the enzyme responsible for ATP production. libretexts.org Consequently, this compound exposure leads to a significant decrease in cellular ATP levels and a general impairment of cellular bioenergetics. nih.govarvojournals.orgresearchgate.netmdpi.com Studies have shown a strong correlation between this compound-induced cytotoxicity and reduced cellular ATP levels. mdpi.com The inhibition of ATP-linked respiration by this compound is concentration-dependent. plos.org

Here is a table summarizing the effect of this compound on ATP production in different cell types:

Cell TypeThis compound ConcentrationEffect on ATP LevelsCitation
HL-60 cellsVariousDecreased researchgate.net
Undifferentiated Human Neuroblastoma CellsEC50 concentrations60-73% reduction mdpi.com
Differentiated Dopaminergic SH-SY5Y cellsIncreasing dosesDecrease capes.gov.br
HeLa cells1 nM (with PG)Decrease researchgate.net

Downstream Cellular and Subcellular Pathophysiological Responses

The primary inhibition of mitochondrial complex I by this compound triggers a cascade of downstream events that contribute to cellular dysfunction and death. nih.govontosight.ai

Generation of Reactive Oxygen Species (ROS) and Induction of Oxidative Stress

The blockage of electron transfer at complex I by this compound leads to a backup of electrons within the mitochondrial matrix. wikipedia.org This can result in the incomplete reduction of oxygen, leading to the increased generation of reactive oxygen species (ROS), particularly superoxide (B77818) radicals. wikipedia.orgnih.govontosight.airesearchgate.netatsjournals.orgoup.com The increased production of ROS, coupled with impaired antioxidant defenses, results in a state of oxidative stress. wikipedia.orgresearchgate.netjst.go.jp Oxidative stress can damage various cellular components, including DNA, lipids, and proteins, contributing to cellular injury and dysfunction. wikipedia.orgresearchgate.net Mitochondrial complex I is a significant source of ROS production, and this compound's action enhances this. atsjournals.orgmdpi.combiologists.com

Here is a table illustrating the effect of this compound on ROS production in different cell types:

Cell TypeThis compound TreatmentEffect on ROS ProductionCitation
Neutrophils1-10 µMRapid increase atsjournals.org
HL-60 cellsIncreasing concentrationsIncreased researchgate.net
Spodoptera litura cells0.2 µg/mL and 20 µg/mLAccumulation mdpi.com
PC12 cells1 µM for 24 hIncreased oup.com
Primary neurons1 µM for 24 hIncreased oup.com
SH-SY5Y cellsEC50 concentrationsIncreased mdpi.com
SH-SY5Y cellsWith and without ProbucolEnhanced jst.go.jp
Jurkat cellsWith low glucoseGeneration of superoxide researchgate.net

Induction of Apoptosis and Programmed Cell Death Pathways

This compound exposure is known to induce apoptosis, a form of programmed cell death, in various cell types, including neurons. ontosight.aimdpi.comatsjournals.orgoup.comfishersci.camdpi.comtermedia.plspandidos-publications.com The mechanisms underlying this compound-induced apoptosis are multifaceted and often linked to the consequences of mitochondrial dysfunction and oxidative stress. nih.govontosight.aimdpi.com Increased ROS production, ATP depletion, and the disruption of mitochondrial membrane potential can trigger the activation of pro-apoptotic pathways. ontosight.aijst.go.jpmdpi.com this compound can activate caspases, a family of proteases that play a central role in the execution phase of apoptosis, and induce the release of cytochrome c from mitochondria into the cytoplasm, a key event in the intrinsic apoptotic pathway. ontosight.aitermedia.plmdpi.com Studies have shown that this compound-induced apoptosis can involve the activation of signaling pathways such as the JNK and p38 MAPK pathways, and the modulation of Bcl-2 family proteins. mdpi.comtermedia.plmdpi.com While apoptosis is a common outcome at lower concentrations, higher concentrations of this compound may lead to necrotic cell death. termedia.pl

Here is a table summarizing research findings on this compound-induced apoptosis:

Molecular and Cellular Mechanisms of Rotenone Action

Downstream Cellular and Subcellular Pathophysiological Responses

Endoplasmic Reticulum (ER) Stress and Associated Signaling Pathways

Rotenone (B1679576) exposure can induce endoplasmic reticulum (ER) stress, a condition that arises when there is an accumulation of unfolded or misfolded proteins in the ER. arvojournals.orgfrontiersin.orgnih.govresearchgate.net The ER stress triggers the unfolded protein response (UPR), a cascade of signaling pathways aimed at restoring ER homeostasis or, if the stress is severe and prolonged, initiating apoptosis. frontiersin.orgresearchgate.netfrontiersin.org this compound has been shown to activate key branches of the UPR, including the PERK, IRE1α, and ATF6 pathways. frontiersin.orgnih.govfrontiersin.org Activation of these pathways can lead to the upregulation of ER chaperones and transcription factors like CHOP, which plays a role in ER stress-induced apoptosis. arvojournals.orgfrontiersin.orgnih.gov

Activation of Inflammatory Pathways: NF-κB and p38 Mitogen-Activated Protein Kinase (MAPK) Signaling

This compound can activate inflammatory signaling pathways, notably the NF-κB and p38 Mitogen-Activated Protein Kinase (MAPK) pathways. mdpi.complos.orgcu.edu.egijmcmed.org Studies in microglial cells, the resident immune cells of the brain, have shown that this compound can directly activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. mdpi.complos.orgcu.edu.eg This activation is often dependent on the p38 MAPK pathway. mdpi.complos.orgcu.edu.egfrontiersin.org this compound-induced reactive oxygen species (ROS), often resulting from mitochondrial complex I inhibition, are thought to play a role in the activation of p38 MAPK and subsequent NF-κB signaling. plos.orgijmcmed.org

Ferroptosis Induction and Cellular Iron Metabolism Dysregulation

This compound has been linked to the induction of ferroptosis, a form of regulated cell death characterized by iron accumulation, excessive lipid peroxidation, and the failure of antioxidant defense systems. mdpi.comacs.orgnih.gov While this compound's primary mechanism involves mitochondrial complex I inhibition, its effects on cellular iron metabolism and oxidative stress contribute to ferroptosis. Dysregulation of iron homeostasis, including increased intracellular iron levels, can catalyze the production of highly reactive hydroxyl radicals through the Fenton reaction, driving lipid peroxidation. mdpi.comnih.gov this compound-induced oxidative stress and mitochondrial dysfunction can exacerbate this process, contributing to the execution of ferroptosis. mdpi.commdpi.commdpi.com

Epigenetic Modifications: Aberrant Genomic Methylation

This compound exposure has been associated with epigenetic modifications, particularly alterations in DNA methylation patterns. alliedacademies.orgmdpi.comresearchgate.netnih.gov Studies have shown that this compound can induce changes in DNA methylation in various cell types, including dopaminergic neurons. alliedacademies.orgmdpi.com These changes can involve both hypermethylation and hypomethylation at specific gene loci. alliedacademies.orgmdpi.com For instance, this compound exposure has been linked to hypomethylation of genes like HCN2 and NEFM in kidney cell cultures. mdpi.com These aberrant methylation patterns can potentially alter gene expression, affecting cellular function and contributing to the observed toxicity. alliedacademies.orgnih.gov

Cellular Permeability and Intracellular Accumulation Dynamics of this compound

This compound is a highly lipophilic compound, which allows it to readily cross biological membranes, including the blood-brain barrier and cellular plasma membranes. conicet.gov.armdpi.com This lipophilicity facilitates its entry into cells and accumulation within intracellular compartments, particularly mitochondria due to its targeted action on complex I located in the inner mitochondrial membrane. mdpi.com The cellular permeability and intracellular accumulation dynamics of this compound are crucial factors influencing its toxicity, as they determine the effective concentration of the compound reaching its intracellular targets. mdpi.com Studies investigating the intracellular distribution and accumulation of this compound have utilized techniques such as fluorescence microscopy to visualize its presence within cells over time. cas.czcas.cz The lipophilic nature contributes to its ability to distribute within lipid-rich cellular structures.

Ecological Dynamics and Environmental Fate of Rotenone

Environmental Degradation Pathways of Rotenone (B1679576)

This compound undergoes degradation in the environment through several key pathways, including photochemical decomposition, thermal and oxidative processes, and hydrolysis. researchgate.net These pathways contribute to its dissipation from both aquatic and terrestrial systems.

Photochemical Decomposition (Direct and Indirect Photolysis)

Photochemical degradation is a significant factor in the elimination of this compound from surface waters and on soil surfaces. researchgate.netresearchgate.net Both direct and indirect photolysis contribute to this process. Direct photolysis involves the absorption of light energy by the this compound molecule itself, leading to its breakdown. Indirect photolysis involves the degradation of this compound mediated by photosensitizers present in the environment, such as chromophoric dissolved organic matter (CDOM). researchgate.netfisheries.org

Studies have shown that photochemical degradation can dominate the elimination of this compound from surface waters, with reported half-lives under simulated sunlight ranging from 4.18 to 20.12 hours when applied in a formulated product. researchgate.netresearchgate.netacs.org On soil surfaces, photodegradation has been observed to cause a rapid initial decrease in this compound concentration, followed by a slower decline, indicating a complex process. nih.gov The time for 50% loss of applied this compound on soil thin-layer plates exposed to natural sunlight varied between 5 to 7 hours depending on soil type. nih.govresearchgate.net Rotenolone (12aβ-hydroxythis compound) has been identified as a primary photodegradation byproduct of this compound in soil. nih.gov

Thermal and Oxidative Degradation Processes

This compound is unstable in the presence of heat and air. doc.govt.nzresearchgate.net Thermal degradation can occur, with studies indicating that temperatures above 40 °C can lead to a rapid reduction in this compound content. researchgate.net Superheated steam in the range of 90-190 °C has also been shown to cause this compound degradation, transforming it into new products. researchgate.net

Oxidative metabolism of this compound has been observed in various organisms, including mammals, fish, and insects. reabic.net In the environment, oxidative processes can contribute to this compound breakdown. For instance, microbial degradation in the absence of sunlight, simulating winter conditions, can significantly contribute to this compound attenuation, likely involving oxidative pathways. nih.gov Species such as Ascomycetes, Basidiomyces, or Fungi imperfecti possess enzymes like laccase, which are reported to be responsible for the oxidation of this compound, forming 12aβ-hydroxythis compound as a main product. researchgate.net

Hydrolytic Degradation Mechanisms

Hydrolysis, the chemical breakdown of a compound due to reaction with water, is considered a major route of environmental degradation for this compound, leading to the formation of rotenolone. caaquaculture.org While some sources suggest hydrolysis is not expected to be a significant process due to the lack of readily hydrolyzable functional groups under environmental conditions, others indicate it occurs, particularly in alkaline and neutral waters. caaquaculture.orgnih.govwa.gov

Laboratory hydrolysis studies conducted at 25°C have shown that this compound degrades more quickly in alkaline water (half-life = 2 days) and neutral water (half-life = 3.2 days) compared to acidic water (half-life = 12.6 days). wa.gov this compound dissipation rates have been shown to increase with increasing water pH. researchgate.netcaaquaculture.org

Influence of Environmental Parameters on Degradation Kinetics

The rate and extent of this compound degradation are significantly influenced by various environmental parameters, including temperature, light intensity, and the quality of dissolved organic matter (DOM). researchgate.netacs.orgnih.govwa.gov

Temperature: Temperature has a strong effect on this compound degradation rates. researchgate.netnih.gov Degradation is generally faster at higher temperatures. doc.govt.nzresearchgate.netcaaquaculture.org For example, studies in soil showed a significant decrease in half-life with a 10°C increase in temperature. researchgate.net In water, the half-life of this compound can range from a few hours in warm summer conditions to several weeks in colder winter conditions. doc.govt.nznps.gov

Light Intensity: Sunlight is a major factor driving photodegradation. researchgate.net Higher light intensity leads to faster photochemical breakdown, particularly in surface waters and on exposed soil surfaces. researchgate.netnih.gov The depth of the water body also influences the impact of light, with faster photolysis occurring in shallower, well-mixed water compared to deeper water where light penetration is limited. nih.govwa.gov

Dissolved Organic Matter Quality: The quality and quantity of dissolved organic matter (DOM) can significantly modulate this compound attenuation. researchgate.netfisheries.orgacs.org DOM can influence degradation through light attenuation (shielding this compound from sunlight) and by participating in indirect photochemical processes, either promoting or inhibiting degradation depending on the specific characteristics of the DOM. researchgate.netfisheries.orgacs.org

Other Factors: Soil characteristics, such as clay and organic matter content, have been shown to be directly related to this compound degradation on soil surfaces. researchgate.netnih.govresearchgate.net Increased pH can also increase the rate of degradation in water. researchgate.net

Here is a table summarizing the influence of some environmental parameters on this compound degradation:

Environmental ParameterInfluence on Degradation RateNotesSource(s)
TemperatureIncreases with increasing tempSignificant effect; half-life decreases with increasing temperature. doc.govt.nzresearchgate.netnih.govcaaquaculture.org
Light IntensityIncreases with increasing lightMajor factor for photodegradation in water and on soil surfaces. researchgate.netresearchgate.netnih.gov
pH (in water)Increases with increasing pHFaster degradation in alkaline and neutral water compared to acidic. researchgate.netcaaquaculture.orgwa.gov
Dissolved Organic Matter QualityVariableCan cause light shielding or participate in indirect photolysis. researchgate.netfisheries.orgacs.org
Soil Clay and Organic MatterIncreases with increasing contentDirectly related to degradation on soil surfaces. researchgate.netnih.govresearchgate.net

Interactive Data Table: this compound Half-lives under Varying Conditions

Note: Half-life values are approximate and can vary significantly based on specific environmental conditions.

Sorption and Attenuation in Aquatic and Terrestrial Environments

Sorption, the process by which a chemical binds to solid particles, plays a crucial role in the attenuation and fate of this compound in both aquatic and terrestrial environments. doc.govt.nzresearchgate.netnih.govwa.gov

Binding to Suspended Particulates and Sediments in Aquatic Systems

In aquatic systems, this compound readily binds to suspended particulates and bottom sediments. doc.govt.nznih.govwa.gov This binding process removes this compound from the water column, reducing its concentration in the dissolved phase and thus its bioavailability to aquatic organisms. doc.govt.nzwa.gov

Studies have shown that a significant fraction of applied this compound can become bound to suspended particles and sediments. doc.govt.nzusgs.gov Filtered water samples have been observed to contain less this compound than unfiltered samples, indicating binding to suspended material. usgs.gov The presence of sediments and abundant vegetation can contribute to the detoxification of this compound applications by adsorbing the compound. doc.govt.nznps.gov

The extent of sorption can be influenced by factors such as the organic matter content of sediments and particulates. researchgate.netnih.govresearchgate.net Higher organic carbon content in soil and sediment generally correlates with increased this compound adsorption. researchgate.netnih.govresearchgate.net While sorption to soils and humic substances has been described as nonlinear and competitive, its rate can be slower than photochemical processes in some contexts. researchgate.netnih.gov

This compound residues in sediments typically decrease over time due to degradation processes. doc.govt.nzusgs.gov For example, in freshwater ponds, this compound residues in sediment decreased to below detection limits within 3 to 14 days depending on temperature and the type of pond bottom. usgs.gov Despite its binding to sediments, this compound is not expected to move extensively through sediment layers due to its strong adsorption. wa.gov

This compound's estimated organic carbon normalized sorption coefficient (Koc) suggests it is expected to adsorb to suspended solids and sediment in water. nih.govnih.gov

Soil Adsorption and Biodegradation in Terrestrial Matrices

This compound's behavior in soil is influenced by its adsorption characteristics and the processes of biodegradation. This compound adsorbs strongly to organic matter in soil doc.govt.nz. This strong binding to soil organic matter limits its mobility alaska.gov. An estimated Koc value of 3,200 suggests slight mobility in soil nih.gov. It does not readily leach from soil and is not expected to be a groundwater pollutant clrri.org. This compound typically travels less than an inch through most soil types, although it can penetrate up to three inches in sand alaska.gov.

Biodegradation is considered an important environmental fate process for this compound in soil nih.gov. This compound degrades rapidly in soil clrri.orgherts.ac.uk. The rate of degradation in soil is influenced by factors such as temperature and soil physicochemical properties, including clay and organic matter content researchgate.net. Higher temperatures generally lead to faster degradation researchgate.net. Studies have shown a direct relationship between this compound persistence and temperature in soil researchgate.net.

Research findings indicate varying half-lives for this compound in soil depending on conditions. Under standardized laboratory conditions in the dark at 20°C and 40% water holding capacity, half-lives of 8 days in silt clay loam soil and 5 days in loamy soil have been observed. researchgate.net. At a lower temperature of 10°C, the degradation slowed, with half-lives increasing to 25 days in silt clay loam and 21 days in loamy soil researchgate.net. This suggests that a 10°C increase in temperature can decrease the half-life by a factor of 2.2 to 4.2 depending on the soil type researchgate.net. Field half-lives in anaerobic and aerobic soils have been reported as approximately 3 days nih.gov. Other sources indicate a soil half-life of 7-28 days wisc.edu and 1-3 days clrri.org. This compound deposited on the soil surface is absorbed by soil particles, and its subsequent degradation is controlled by various physicochemical mechanisms researchgate.net.

The primary degradation product of this compound in soil is 12a-beta-hydroxythis compound (rotenolone) researchgate.netnih.gov. The degradation rates of both this compound and 12a-beta-hydroxythis compound are significantly affected by temperature and soil properties researchgate.net. The degradation process in soils appears to be complex, fitting multi-compartment kinetic models researchgate.net.

Soil TypeTemperature (°C)This compound Half-life (days)12a-beta-hydroxythis compound Half-life (days)
Silt Clay Loam20852
Silt Clay Loam1025118
Loamy Soil20523
Loamy Soil102135

*Data derived from standardized laboratory conditions in the dark at 40% water holding capacity. researchgate.net

Environmental Persistence and Non-Persistence Characteristics

This compound is generally considered non-persistent in the environment doc.govt.nzherts.ac.uknps.govreabic.net. It degrades rapidly when exposed to light, air, and heat doc.govt.nzalaska.govresearchgate.netnps.govscbt.com. This rapid degradation contributes to its value in ecosystem restoration as a temporary measure with minimal long-term environmental effects wikipedia.org.

In water, the degradation rate of this compound is influenced by several factors, including temperature, pH, water hardness, and sunlight wikipedia.org. Photolysis (degradation by light) is a dominant process, particularly in surface waters nih.govnih.gov. Half-lives in natural waters above 20°C are typically less than one day doc.govt.nz. However, in deeper or colder water systems where sunlight penetration is limited and temperatures are low, the half-life can be considerably longer nps.govwikipedia.org. Degradation times in lakes can range from one day in warm water to several weeks in cold water nps.gov. Studies in high-latitude lakes under simulated sunlight showed this compound half-lives ranging from 4.18 to 20.12 hours nih.gov.

Aside from photolysis, this compound also undergoes hydrolysis reabic.net. A significant fraction of this compound in water can become bound to suspended particles and bottom sediments doc.govt.nz. The presence of organic matter in water can also contribute to its breakdown reabic.net.

In soil, as discussed in section 3.2.2, this compound is rapidly degraded by biodegradation and physicochemical mechanisms clrri.orgherts.ac.ukresearchgate.net. Its half-life in soil is generally short, ranging from a few days to a few weeks depending on temperature and soil type nih.govclrri.orgresearchgate.netwisc.edu.

Ecotoxicological Investigations of Rotenone on Non Target Organisms

Differential Sensitivity and Species-Specific Responses in Aquatic Biota

Rotenone (B1679576), a naturally occurring compound, is frequently used in fisheries management to eradicate invasive fish species. thefisheriesblog.comresearchgate.net However, its application is not without ecological consequence, as it can affect a wide range of non-target aquatic organisms. The toxicity of this compound is highly variable across different species and even different life stages within the same species, necessitating a thorough understanding of these differential sensitivities.

Fish are exceptionally sensitive to this compound because the chemical is readily absorbed into the bloodstream directly through the gills. thefisheriesblog.comnps.govbris.ac.uk The primary mechanism of toxicity is the inhibition of cellular respiration. thefisheriesblog.com this compound specifically blocks the mitochondrial electron transport chain at Complex I (NADH ubiquinone reductase). bris.ac.ukdoc.govt.nz This action prevents cells from utilizing oxygen for energy production, leading to a state of tissue anoxia and, ultimately, cell death. bris.ac.ukdoc.govt.nz Poisoned fish often exhibit erratic swimming, move to shallower water, and gasp at the surface before their ventilation rate slows and they perish. bris.ac.uk

While all fish are susceptible, sensitivity varies among species. texas.gov Research has shown that salmonids are among the most susceptible fish taxa. utah.gov In contrast, species like bullheads, goldfish, common carp, and channel catfish are more resistant and may require higher concentrations or longer exposure times for effective eradication. bris.ac.uktexas.gov

The impact of this compound on aquatic invertebrates is characterized by a wide spectrum of sensitivity among different taxa. utah.govnih.gov Generally, invertebrates are less sensitive to this compound than fish but more sensitive than mammals. thefisheriesblog.comutah.gov Factors influencing this variability include the organism's method of respiration, size, and habitat. nps.govutah.govfisheries.org Invertebrates that rely on gills for respiration are typically more sensitive than those that acquire oxygen through their skin or from the air. nps.govutah.gov

Laboratory studies have quantified this taxon-specific variability, often expressed as the lethal concentration that kills 50% of a test population (LC50). Zooplankton are particularly vulnerable. nih.govresearchgate.net For instance, the water flea Daphnia pulex is one of the most sensitive organisms, while certain mollusks and crustaceans show significant tolerance. utah.govnih.gov Ephemeroptera (mayflies) are consistently reported as one of the most sensitive insect orders. utah.govnih.govtandfonline.com Conversely, Plecoptera (stoneflies) have been found to be comparatively less sensitive in some studies. utah.gov

Table 1: Comparative 96-hour LC50 Values of this compound for Various Aquatic Invertebrates
TaxonSpeciesLC50 (mg/L)Reference
Cladocera (Water Flea)Daphnia pulex< 0.0275 utah.gov
Ephemeroptera (Mayfly)Various0.26 - 0.80 utah.gov
Trichoptera (Caddisfly)Hydropsyche sp.0.605 utah.gov
Plecoptera (Stonefly)Various1.14 - 2.04 utah.gov
Ostracoda (Seed Shrimp)Various0.340 utah.gov
Gastropoda (Snail)Heliosoma sp.7.95 utah.gov

Similar to other aquatic organisms, the susceptibility of amphibians to this compound is highly dependent on their life stage. nps.gov Larval amphibians, or tadpoles, which rely on gills for respiration, are significantly more vulnerable to the effects of this compound than their terrestrial, lung-breathing adult forms. thefisheriesblog.comnps.gov Ingestion of this compound has a minor effect on land animals because it is broken down by the digestive system, whereas absorption across the gill membrane provides a direct route into the bloodstream. nps.gov

Interesting variations exist even among larval forms. For example, as frog tadpoles (e.g., Columbia spotted frog, Rana luteiventris) mature, they develop lungs and rely less on gill respiration, which may decrease their susceptibility to this compound. nps.gov In contrast, toad tadpoles (e.g., Boreal toad, Anaxyrus boreas) remain gill-breathers throughout their entire larval period, potentially making them vulnerable for a longer duration. nps.gov Studies have confirmed that tadpole mortality increases with higher this compound concentrations and longer exposure periods, with the youngest age groups often experiencing the highest mortality rates. islandscholar.ca

Community-Level Ecological Impacts and Recovery Dynamics

The application of this compound can induce significant shifts in the structure and dynamics of aquatic communities, extending beyond individual species mortality. These community-level impacts and the subsequent recovery are critical aspects of its ecotoxicological profile.

Following a this compound treatment, aquatic invertebrate communities typically experience a sharp and immediate decline in both density and taxonomic richness. tandfonline.com The community composition undergoes a marked divergence from its pre-treatment state. tandfonline.com

Sensitive taxa, particularly mayflies (Ephemeroptera), stoneflies (Plecoptera), and caddisflies (Trichoptera), often show a dramatic reduction in numbers, sometimes nearing complete absence in the weeks following application. tandfonline.com In contrast, more tolerant taxa, such as Oligochaeta (aquatic worms) and certain Diptera (true flies) like Chironomidae, may become the dominant groups in the post-treatment community. tandfonline.comtandfonline.com The recovery of these communities is possible, with some studies showing a return to pre-treatment conditions within 4 to 12 months, largely facilitated by recolonization from untreated upstream areas. tandfonline.com However, the speed of recovery for individual taxa can be linked to life history traits like generation time and dispersal ability. tandfonline.com

Table 2: Observed Short-Term Changes in Aquatic Macroinvertebrate Community Composition Following this compound Treatment
Taxonomic GroupPre-Treatment DominancePost-Treatment ResponseReference
Ephemeroptera (Mayflies)HighSharp decline to near zero tandfonline.com
Plecoptera (Stoneflies)HighSharp decline; reduced density tandfonline.comtandfonline.com
Trichoptera (Caddisflies)ModerateSharp decline tandfonline.com
Diptera (True Flies)ModerateBecomes dominant group tandfonline.com
Oligochaeta (Aquatic Worms)LowBecomes dominant group tandfonline.com
AmphipodaVariableCan become dominant in fishless lakes post-treatment tandfonline.com

Zooplankton communities are among the most severely affected non-target organisms during this compound treatments. fisheries.orgscispace.com Studies have documented sharp declines in the abundance of several zooplankton groups, with crustacean zooplankton like cladocerans and copepods being particularly susceptible. tandfonline.comfisheries.orgresearchgate.net In some cases, crustacean zooplankton have been nearly eliminated from the water column immediately following treatment. tandfonline.com

Macroinvertebrate Assemblage Shifts and Recovery Trajectories

The application of this compound for the management of invasive fish species often results in significant, though typically short-term, impacts on non-target macroinvertebrate populations. The extent of these impacts and the subsequent recovery are influenced by a variety of factors including the concentration of this compound used, the duration of exposure, and the specific life history traits of the affected organisms.

Following this compound treatment, a marked shift in the macroinvertebrate assemblage is commonly observed. This is primarily characterized by a significant reduction in the density and taxonomic richness of sensitive species. cabidigitallibrary.orgcapenature.co.za Among the most susceptible are the gill-breathing larval stages of insects belonging to the orders Ephemeroptera (mayflies), Plecoptera (stoneflies), and Trichoptera (caddisflies), often referred to as EPT taxa. researchgate.netresearchgate.net Studies have documented substantial declines in these groups immediately following this compound application, with some reporting the disappearance of up to 100% of EPT species. tandfonline.com In contrast, taxa with different respiratory mechanisms, such as those that breathe through a plastron, may be less affected. researchgate.net

The recovery of macroinvertebrate communities is a critical aspect of the post-treatment ecological assessment. The trajectory of recovery can vary considerably, ranging from a few months to several years. A key factor influencing the speed of recovery is the presence of untreated upstream refuges. capenature.co.za These areas serve as a source for downstream drift and recolonization, facilitating a more rapid return to pre-treatment conditions. capenature.co.za In some lotic systems, the recovery of EPT taxa to pre-treatment levels has been observed within a year. researchgate.net However, in other cases, some sensitive taxa may be absent from the ecosystem for five years or more following treatment. tandfonline.com

The table below presents a summary of research findings on the impact of this compound on macroinvertebrate assemblages and their subsequent recovery.

Study Location / TypeKey Findings on Assemblage ShiftsRecovery Trajectory
Strawberry River, Utah (Lotic) Up to 100% of Ephemeroptera, Plecoptera, and Trichoptera species were missing after the second this compound application. tandfonline.com46% of taxa recovered within one year, but 21% were still missing after five years. tandfonline.com
Rondegat River, South Africa (Lotic) A significant decrease in the abundance of EPT taxa and an increase in "catastrophic drift" were observed immediately following treatment. researchgate.netDensities of EPT taxa recovered to pre-treatment levels within one year. researchgate.net
New Zealand Stream (Lotic) Immediately following treatment, invertebrate density and taxonomic richness declined significantly, with pollution-sensitive taxa showing greater declines. cabidigitallibrary.orgTreatment streams recovered to pre-treatment conditions within 4-12 months. cabidigitallibrary.org
Prairie Wetlands (Lentic) The greatest declines were observed in zooplankton abundance, with less pronounced effects on macroinvertebrates. fisheries.orgSuppression of water-column taxa was short-lived, with no significant effects evident by the following spring. fisheries.org

Ecosystem-Level Food Web Alterations

The use of this compound can induce significant alterations in the food web dynamics of treated ecosystems, primarily through the removal of fish populations, which are often key predators or competitors. These alterations can cascade through multiple trophic levels, affecting the abundance and composition of various organisms from plankton to piscivorous birds and mammals.

One of the most immediate and well-documented effects is on zooplankton communities. researchgate.net In the absence of planktivorous fish, zooplankton populations, particularly cladocerans and copepods, often experience a rapid increase in abundance. researchgate.net This release from predation pressure can lead to a subsequent decrease in phytoplankton (algae) biomass due to increased grazing by the now abundant zooplankton. researchgate.net This trophic cascade can result in increased water clarity.

The removal of fish can also have significant impacts on higher-level predators that rely on them as a primary food source. For instance, a decline in fish populations can lead to reduced reproductive success in piscivorous birds, such as ospreys, due to a decrease in their primary food source. This can manifest as a sharp decline in dive success and prey delivery rates, leading to increased competition among siblings and brood reduction. capenature.co.za

Furthermore, the absence of a primary fish prey can cause shifts in the dietary habits of opportunistic predators. For example, otters may switch to consuming a higher proportion of alternative prey, such as amphibians, when their preferred fish species are no longer available. This demonstrates the interconnectedness of the food web and how the removal of one component can have far-reaching and sometimes unexpected consequences for other species within the ecosystem.

Mitigation Strategies for Non-Target Impacts in Ecological Management

Recognizing the potential for non-target impacts, a number of mitigation strategies have been developed and are employed during this compound applications to minimize harm to organisms other than the target invasive fish species. These strategies range from chemical neutralization of the piscicide to the implementation of alternative, more targeted control methods.

A primary and widely used mitigation technique is the detoxification of this compound-treated water using a strong oxidizing agent, most commonly potassium permanganate (KMnO4). researchgate.net This chemical is applied at a designated point downstream of the treatment area to neutralize the this compound before it can affect non-target organisms in downstream reaches. The effectiveness of potassium permanganate is dependent on several factors, including its concentration, the concentration of this compound, water temperature, and the amount of organic matter in the water. Proper calibration and monitoring are crucial to ensure complete neutralization of the this compound while avoiding potential toxicity from the potassium permanganate itself.

In addition to chemical neutralization, several other strategies can be employed to mitigate non-target impacts:

Timing of Application: Applying this compound during cooler water temperatures can slow its degradation rate, potentially allowing for lower concentrations to be effective. However, this must be balanced with the fact that detoxification processes are also slower in cooler water.

Pre-treatment Warnings: Public notification and the use of physical barriers can help to prevent accidental exposure of humans and domestic animals to treated water.

Alternative Control Methods: In situations where the non-target impacts of this compound are deemed too high, alternative control methods may be considered. These can include:

Mechanical Removal: Techniques such as netting, trapping, and electrofishing can be used to physically remove invasive fish. While often labor-intensive and less effective at complete eradication than this compound, these methods can significantly reduce invasive populations with minimal non-target impacts.

Biological Control: This approach involves the introduction of a natural predator or a species-specific pathogen to control the invasive population. These methods require extensive research to ensure that the control agent itself does not become an invasive problem.

The selection of the most appropriate mitigation strategy, or combination of strategies, depends on the specific characteristics of the ecosystem being treated, the target invasive species, and the potential risks to non-target organisms.

Advanced Research Methodologies and Scientific Models in Rotenone Studies

In Vitro Cellular and Molecular Research Methodologies

In vitro models are fundamental in dissecting the specific cellular and molecular mechanisms of rotenone-induced toxicity. A variety of cultured cell lines, each with unique characteristics, serve as powerful tools to investigate cytotoxicity and neurotoxicity.

Neuroblastoma Cell Lines: Human neuroblastoma cell lines, such as SH-SY5Y and SK-N-MC, are extensively used as models for neurodegenerative disorders. nih.govresearchgate.net These cells, derived from neural crest cells, can be differentiated into mature neurons, providing a relevant system to study neuronal iron metabolism and susceptibility to neurotoxins. researchgate.net Studies using SH-SY5Y cells have shown that This compound (B1679576) induces a dose- and time-dependent decrease in cell viability. nih.govresearchgate.netnih.gov This model is instrumental in exploring mechanisms of this compound-induced neurotoxicity, including α-synuclein aggregation, apoptosis, and autophagy. nih.gov The Neuro-2a mouse neuroblastoma cell line is also employed to screen for protective compounds against this compound's toxic effects. deakin.edu.au

Glial Cell Lines: Glial cells, including microglia and astrocytes, play a critical role in the inflammatory response within the central nervous system. The BV-2 microglial cell line and primary glial cultures are used to study this compound-induced neuroinflammation. acs.orgnih.govtandfonline.com Research indicates that this compound can induce microglial activation, leading to the production of pro-inflammatory molecules. acs.orgnih.gov For instance, in BV-2 cells, this compound treatment has been shown to upregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). acs.org These models are crucial for understanding how the glial immune response is altered by mitochondrial toxins and its contribution to neuronal death. nih.govnih.gov

Retinal Cell Lines: The retina, being a part of the central nervous system, is also studied in the context of this compound toxicity. Human retinal pigment epithelial (RPE) cell lines, like ARPE-19, are used to investigate the effects of this compound on retinal cells. reddit.com Studies have shown that this compound can induce mitotic catastrophe, a form of cell death, in RPE cells. reddit.comnih.gov These models are valuable for exploring the role of mitochondrial dysfunction and autophagy in retinal degenerative diseases. reddit.comnih.gov Furthermore, glial cells within the retina, such as Müller cells, are investigated to understand their role in modulating retinal cell survival under this compound-induced stress. nih.govoup.com

Insect Cell Lines: Given that this compound is a broad-spectrum insecticide, insect cell lines are essential for studying its mode of action in target organisms. Cell lines from Spodoptera frugiperda (Sf9) and Spodoptera litura (SL-1) are common models. researchgate.netucf.edunih.gov Research using these cells has demonstrated that this compound inhibits cell proliferation and induces cell death primarily through necrosis, characterized by plasma membrane collapse and organelle lysis, rather than apoptosis. researchgate.netucf.edu These models provide insights into the specific cytotoxic mechanisms of this compound in insects, which involve both mitochondrial dysfunction and plasma membrane depolarization. ucf.edu

Cell Line CategorySpecific Cell Line(s)Primary Research Focus with this compoundKey Findings
NeuroblastomaSH-SY5Y, SK-N-MC, Neuro-2aModeling neurodegeneration, cytotoxicity, α-synuclein aggregation, apoptosis, autophagy. nih.govresearchgate.netdeakin.edu.auThis compound induces dose- and time-dependent cell death and replicates features of Parkinson's disease. nih.govnih.govresearchgate.net
GlialBV-2, Primary Microglia, Müller CellsInvestigating neuroinflammation and glial activation. acs.orgnih.govnih.govThis compound activates microglia, leading to the release of inflammatory mediators and altering the glial immune response. acs.orgnih.gov
RetinalARPE-19 (Retinal Pigment Epithelial)Studying retinal cell death, mitochondrial dysfunction, and autophagy. reddit.comnih.govThis compound can cause mitotic catastrophe and is used to model retinal degenerative diseases. reddit.comnih.gov
InsectSf9, SL-1Understanding insecticidal mechanisms and cytotoxicity in target organisms. researchgate.netucf.eduThis compound induces necrotic cell death through mitochondrial and plasma membrane damage. ucf.edu

This compound's primary mechanism of action is the inhibition of mitochondrial Complex I, making the assessment of mitochondrial function central to its study. Several biochemical assays are employed to quantify the impact of this compound on cellular bioenergetics.

Oxygen Consumption Rate (OCR): High-resolution respirometry is a key technique used to measure the rate at which cells consume oxygen, providing a direct assessment of mitochondrial respiration. nih.gov Studies consistently show that this compound treatment leads to a significant decrease in the oxygen consumption rate in various cell types, confirming the inhibition of the electron transport chain. researchgate.netresearchgate.net This method allows for the detailed analysis of different respiratory states and the specific impact on Complex I-driven respiration. nih.gov

ATP Levels: As a direct consequence of inhibiting oxidative phosphorylation, this compound exposure leads to a depletion of cellular adenosine triphosphate (ATP). Cellular ATP levels are commonly measured using luminescence-based assays. Research has demonstrated a dose-dependent reduction in ATP levels in cells treated with this compound, linking mitochondrial inhibition directly to a cellular energy deficit. researchgate.net

Complex I Activity: Specific assays are used to measure the enzymatic activity of Complex I (NADH:ubiquinone oxidoreductase). These assays typically monitor the oxidation of NADH and can confirm the direct inhibitory effect of this compound on its target. In HL-1 cardiomyocytes, for instance, treatment with this compound resulted in a significant reduction in Complex I activity. nih.gov Similarly, in HeLa cells, a concentration of 1 μM this compound was sufficient to completely inhibit Complex I enzyme activity. acs.org

AssayParameter MeasuredTypical Effect of this compoundExample Finding
High-Resolution RespirometryOxygen Consumption Rate (OCR)Significant decreaseThis compound exposure reduces OCR in RPE1 cells, indicating impaired mitochondrial respiration. researchgate.net
Luminescence-based AssaysCellular ATP LevelsDose-dependent decreaseTreatment of HL-60 cells with this compound for 24 hours resulted in a significant reduction in whole-cell ATP levels. researchgate.net
Spectrophotometric Enzyme AssaysMitochondrial Complex I ActivityDirect inhibition and reductionA significant reduction in Complex I activity was observed in HL-1 cardiomyocytes following this compound treatment. nih.gov

A major consequence of Complex I inhibition by this compound is the leakage of electrons from the electron transport chain, leading to the formation of reactive oxygen species (ROS), particularly superoxide (B77818). This increase in ROS contributes significantly to this compound-induced cytotoxicity.

Detection of ROS: A variety of fluorescent probes are used for the real-time measurement of ROS production.

MitoSOX Red: This probe specifically targets mitochondria and is used to detect mitochondrial superoxide. Studies have demonstrated a significant increase in MitoSOX fluorescence in various cell types, including neurons and cardiomyocytes, following this compound exposure. nih.govnih.govresearchgate.net

CM-H2DCFDA: This is a general oxidant-sensitive probe used to measure intracellular ROS levels. This compound treatment has been shown to cause a time- and concentration-dependent increase in ROS production as measured by CM-H2DCFDA in PC12 and primary neurons. oup.com

Acridan Lumigen PS-3: This assay is employed to measure extracellular ROS released into the culture medium, which is particularly relevant for studying the effects of activated microglia. nih.govnih.gov

Quantification of Oxidative Damage Markers: The overproduction of ROS leads to oxidative damage to cellular macromolecules.

4-hydroxynonenal (4-HNE): This compound is a byproduct of lipid peroxidation and serves as a key marker of oxidative stress. Increased levels of 4-HNE have been observed in cells treated with this compound, indicating damage to cellular membranes. nih.gov

Hydrogen Peroxide (H2O2): Assays like the Amplex® Red fluorescent assay and electrochemical sensors are used to measure the concentration of H2O2, a relatively stable ROS, released from cells. ucf.eduucf.eduresearchgate.net

To understand the broad cellular response to this compound, researchers employ high-throughput techniques to analyze changes in gene expression.

Microarray Analysis: This technology has been used to identify global changes in the transcriptome following this compound exposure. In a zebrafish model of Parkinson's disease, microarray analysis of brain tissue revealed significant upregulation of genes involved in cytotoxic T lymphocyte activity, T cell receptor signaling, and microgliosis regulation. nih.gov In studies using rat primary ventral mesencephalic neurons, microarray analysis identified thousands of differentially regulated genes, with a significant downregulation of inflammation-related genes like TNF. austinpublishinggroup.com

RNA-Sequencing (RNA-Seq): RNA-Seq provides a more comprehensive and quantitative view of the transcriptome. In a rat model, RNA-seq of the substantia nigra and cortex following this compound exposure revealed widespread changes in gene expression. biorxiv.org Notably, a strong, region-specific immune response was observed in the substantia nigra, while genes related to synaptic function were dysregulated in the cortex. biorxiv.orgukdri.ac.uk Transcriptome analysis in a human brain spheroid model showed that this compound alters key pathways essential for neurodevelopment. nih.gov These studies demonstrate that this compound induces a complex, pleiotropic response affecting pathways related to the cell cycle, DNA damage, metabolism, and immune responses. nih.govnih.gov

Proteomics: This approach allows for the large-scale analysis of protein expression and modification, providing insights into the functional consequences of this compound exposure. Using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a quantitative proteomic analysis of mitochondria from a dopaminergic cell line treated with this compound identified 110 mitochondrial proteins with significant changes in abundance. nih.gov Another study on human iPSC-derived sympathetic neurons treated with a subtoxic dose of this compound found significant changes in the proteome indicative of a collapse in protein homeostasis (proteostasis), with severe perturbations in autophagy regulators. nih.gov

Metabolomics: Metabolomic profiling identifies and quantifies small molecule metabolites within a biological system, offering a snapshot of the cellular metabolic state.

Liquid Chromatography-Mass Spectrometry (LC-MS): Untargeted metabolomics using LC-MS on this compound-treated murine pancreatic beta cells revealed significant alterations in 81 metabolites. The analysis highlighted a major impact on purine metabolism, with a substantial increase in metabolites like adenine and adenosine monophosphate. tandfonline.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique has been applied to study longitudinal alterations in serum amino acid profiles in a mouse model of Parkinson's disease induced by this compound. The results showed a significant downregulation of L-isoleucine and L-leucine over time. nih.gov Combined proteomic and metabolomic analyses of HeLa cells with this compound-induced Complex I deficiency revealed coordinated downregulation of proteins and metabolites involved in heme and iron-sulfur cluster pathways, such as cytochrome c and bilirubin. acs.org

Epigenetic modifications, which regulate gene expression without altering the DNA sequence, are increasingly studied in the context of environmental toxin exposure.

DNA Methylation: this compound has been shown to induce changes in the DNA methylome. A study using mouse brain organoids and high-throughput DNA methylation sequencing (Reduced Representation Bisulfite Sequencing, RRBS-Seq) demonstrated that this compound causes abnormal hypermethylation of the genome. nih.gov The analysis identified differentially methylated regions (DMRs) primarily located in genes associated with the "Neuroactive ligand-receptor interaction" signal transduction pathway, leading to the inhibition of their transcriptional activity. nih.govresearchgate.net Another study showed that conserved DNA methyltransferase 1 (DNMT1)-dependent methylation regions in human cells are vulnerable to this compound exposure. researchgate.net

Histone Modifications: Changes in histone modifications, such as acetylation and methylation, also play a role in the response to this compound. In a this compound rat model, analysis of histone acetylation (H3K27ac) revealed widespread, brain-region-specific variations, suggesting that this compound-associated synaptic dysfunction may be regulated at the epigenetic level. biorxiv.org Furthermore, in mouse oocytes exposed to this compound, RNA sequencing showed altered expression of multiple genes involved in histone methylation and acetylation, contributing to meiotic defects. nih.gov

In Vivo Animal Models for Neurodegenerative Disease Research

This compound administration in animal models has become a valuable tool for investigating the pathological mechanisms of neurodegenerative diseases, particularly those with Parkinsonian features. These models allow for the controlled study of disease progression and the testing of potential therapeutic interventions.

Rodent Models for Parkinsonian Features (e.g., Dopaminergic Neuron Loss, α-Synuclein Aggregation, Motor Deficits)

Chronic exposure to this compound in rodents can replicate key pathological hallmarks of Parkinson's disease (PD) mdpi.comnih.govacs.org. Laboratory studies have consistently demonstrated that this compound induces the loss of dopaminergic neurons in the substantia nigra, a critical feature of PD neuropathology nih.govacs.orgnih.gov. This selective neurodegeneration is a cornerstone of this compound-based models jneurosci.orgjneurosci.org.

In addition to neuronal loss, these models also exhibit the aggregation of α-synuclein, the primary component of Lewy bodies found in the brains of PD patients nih.govacs.orgnih.govjneurosci.org. The progressive development and spread of α-synuclein aggregates are central to the neuropathology of PD and are recapitulated in this compound-treated mice nih.gov. Studies have shown that systemic exposure to this compound in C57Bl/6 mice leads to the progressive accumulation and regional spread of these protein aggregates, which precedes the maximal loss of dopaminergic neurons nih.govnih.gov.

The neurochemical and pathological deficits induced by this compound, such as decreased dopamine levels and α-synuclein aggregation, closely resemble those observed in human PD nih.govnih.gov. Consequently, animals in these models display motor deficits that are characteristic of Parkinsonism, including akinesia/bradykinesia, rigidity, and postural instability mdpi.comresearchgate.netnih.govresearchgate.net. The successful establishment of these features makes the this compound-induced PD mouse model a widely used tool in neurodegenerative research researchgate.net.

Table 1: Key Parkinsonian Features Reproduced in this compound Rodent Models

Feature Description Key Findings in this compound Models
Dopaminergic Neuron Loss Degeneration of dopamine-producing neurons in the substantia nigra pars compacta (SNpc). This compound consistently induces selective loss of dopaminergic neurons in the SNpc. nih.govacs.orgnih.gov
α-Synuclein Aggregation Accumulation of misfolded α-synuclein protein into Lewy body-like inclusions. This compound treatment leads to the aggregation of α-synuclein in various brain regions, including the SNpc. nih.govacs.orgnih.govnih.gov
Motor Deficits Impairments in movement, including slowness, stiffness, and balance problems. This compound-treated rodents exhibit measurable motor deficits, such as reduced locomotion and impaired performance on rotarod tests. mdpi.comresearchgate.netnih.gov

Investigation of Peripheral Neuropathology in this compound Models

Recent research has highlighted that this compound models not only reproduce central nervous system pathology but also induce neuropathological changes in the peripheral nervous system mdpi.comresearchgate.net. This is significant as non-motor symptoms and peripheral pathology are increasingly recognized as early features of Parkinson's disease.

Studies have shown that chronic this compound exposure in rats can lead to peripheral motor nerve dysfunction. This is evidenced by a decrease in motor nerve conduction velocity, suggesting a continuous motor neuropathy mdpi.com. Furthermore, time-dependent neurodegeneration in the sciatic nerves has been observed in this compound-treated rats nih.gov.

In addition to the peripheral motor nerves, the enteric nervous system (ENS) is also affected in these models. Systemic this compound exposure has been demonstrated to cause a decrease in the intestinal myenteric plexus, accompanied by the accumulation of α-synuclein mdpi.com. This finding is particularly relevant as gastrointestinal dysfunction is a common non-motor symptom in PD patients. The this compound model, therefore, provides a valuable platform for studying the central and peripheral features of neurodegenerative diseases mdpi.comresearchgate.net.

Developmental Neurotoxicity Studies Utilizing Brain Organoids

The use of human-induced pluripotent stem cell (iPSC)-derived brain organoids, or "BrainSpheres," represents a novel approach to studying the developmental neurotoxicity of compounds like this compound nih.govnih.govresearchgate.net. These three-dimensional cell culture models can recapitulate several aspects of human brain development, offering a more relevant system for toxicity testing nih.govresearchgate.net.

Studies using BrainSpheres have shown that this compound's toxic effects vary depending on the developmental stage of the neural cells. Specifically, higher levels of reactive oxygen species (ROS) and mitochondrial dysfunction were observed during earlier stages of differentiation nih.govnih.gov. This suggests an increased vulnerability of the developing brain to this compound exposure 28bio.com.

A key finding from these studies is the selective toxicity of this compound towards dopaminergic neurons. At non-cytotoxic concentrations, this compound induced a significant decrease in the number of tyrosine hydroxylase-positive (dopaminergic) cells, while other neuronal cell types and astrocytes were affected only at higher, generally cytotoxic concentrations nih.govnih.govresearchgate.net. This selective vulnerability of dopaminergic neurons aligns with the pathology observed in Parkinson's disease 28bio.com. Omics analyses of these brain organoids have further revealed that this compound disrupts key pathways involved in brain development, including synaptogenesis and calcium reabsorption nih.govnih.gov.

Table 2: Effects of this compound on Human Brain Spheroids

Endpoint Observation Implication
Cell Viability Dose- and time-dependent decrease. Indicates general cytotoxicity at higher concentrations.
Reactive Oxygen Species (ROS) Increased production, especially in early differentiation. nih.govnih.gov Suggests oxidative stress as a mechanism of toxicity.
Mitochondrial Function Impaired, particularly in early differentiation. nih.govnih.gov Highlights the role of mitochondrial dysfunction.
Dopaminergic Neurons Selective toxicity at non-cytotoxic concentrations. nih.govnih.gov Demonstrates specific vulnerability of this neuronal population.
Gene Expression Alterations in pathways related to synaptogenesis and neurodevelopment. nih.govnih.gov Points to disruption of critical developmental processes.

Pharmacokinetic Considerations in Animal Model Design for Reproducibility

The reproducibility of this compound-induced animal models of Parkinson's disease can be influenced by several pharmacokinetic factors. Variability has been noted both within and between cohorts of animals exposed to similar this compound regimens acs.org. Therefore, careful consideration of these factors is crucial for the design of robust and reliable studies.

The route of administration significantly impacts the dose required to induce parkinsonian features, as this compound is extensively metabolized in vivo nih.govacs.org. The choice of vehicle for this compound can also affect the outcome, as the compound degrades when exposed to light or water nih.govacs.org.

Furthermore, there may be sex-dependent differences in this compound metabolism, with male rodents potentially metabolizing the compound more rapidly than females, which could alter their total body exposure nih.govacs.orgacs.org. Chronic administration of low doses of this compound may more faithfully replicate the symptoms and neuropathology of PD compared to higher doses, where toxic effects can confound the interpretation of behavioral outcomes nih.govacs.org.

Analytical Techniques for this compound Detection and Environmental Monitoring

Accurate and sensitive detection of this compound is essential for environmental monitoring and for understanding its distribution and persistence in various matrices. High-performance liquid chromatography (HPLC) is a widely used analytical technique for this purpose.

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) Detection

High-performance liquid chromatography with ultraviolet (UV) detection is a robust and reliable method for the determination of this compound in environmental samples such as water and wastewater spectralabsci.comepa.gov. This technique involves separating this compound from other compounds in a sample using a liquid chromatography column, followed by its detection based on the absorption of UV light.

The method typically involves a sample preparation step, such as liquid-liquid extraction with a solvent like methylene chloride, to isolate and concentrate the this compound from the sample matrix spectralabsci.comepa.gov. The separation is commonly achieved using a reversed-phase C18 column reabic.net. The UV detector is set to a wavelength where this compound exhibits strong absorbance, often in the range of 285-300 nm reabic.net.

The sensitivity of the HPLC-UV method allows for the detection of this compound at low concentrations, with method detection limits reported in the low microgram per liter (µg/L) range for water samples epa.gov. This makes it suitable for monitoring this compound levels in environmental waters following its use as a piscicide and for assessing potential human and environmental exposure reabic.net.

Gas Chromatography-Mass Spectrometry (GC-MS) for Rotenoid and Degradation Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly selective and effective method for the analysis of this compound and its related compounds (rotenoids) and their degradation products in various environmental samples. nih.gov This analytical technique is crucial for monitoring the fate and persistence of this compound following its application in aquatic ecosystems for invasive species control. nih.govresearchgate.net The methodology typically involves a sample preparation step to extract and concentrate the analytes, followed by separation and detection using GC-MS.

A common sample preparation technique is solid-phase extraction (SPE), which has been simplified for on-site use to overcome the rapid degradation of this compound in stored samples. nih.gov This on-site extraction is particularly important for ensuring the accurate determination of applied concentrations. nih.gov The subsequent GC-MS analysis allows for the selective identification and quantification of not only the parent rotenoids but also their byproducts and degradation products. nih.gov

The performance of GC-MS methods for this compound analysis is characterized by low limits of quantification (LOQ), often below the ecological no-effect concentration of 2 µg/L. nih.govresearchgate.net These methods demonstrate good accuracy and precision, with average recoveries of the analytes typically exceeding 80%. nih.govresearchgate.net For instance, one study reported accuracy ranging from 78% to 103% and precision (relative standard deviation) between 3% and 14% for various rotenoid concentrations. nih.gov

One of the primary degradation products of this compound is rotenolone. nih.gov GC-MS analysis has been instrumental in identifying and quantifying rotenolone and other degradation products in environmental samples, providing valuable insights into the degradation pathways of this compound. nih.govresearchgate.net For example, analysis of a commercial this compound formulation, CFT Legumine®, revealed that a significant portion (35%) of this compound had already degraded to rotenolone before its application. nih.gov

Table 1: Performance Characteristics of a GC-MS Method for Rotenoid Analysis

ParameterValueReference
Limit of Quantification (LOQ)< 2 µg/L nih.govresearchgate.net
Average Recovery> 80% nih.govresearchgate.net
Accuracy78% - 103% nih.gov
Precision (RSD)3% - 14% nih.gov

On-Site Extraction and Quantification Methodologies

The rapid degradation of this compound in water necessitates the development of on-site extraction and quantification methodologies to ensure accurate measurements during and after its application for fish control. nih.govreabic.net These methods allow for real-time adjustments of this compound application rates and provide a more accurate assessment of its environmental concentration. reabic.net

A prominent on-site method involves a simplified solid-phase extraction (SPE) followed by analysis using liquid chromatography (LC) with ultraviolet (UV) detection. nih.govreabic.net This approach is both fast and accurate. reabic.net For the extraction, a water sample is passed through an SPE cartridge, which adsorbs and retains the this compound. usgs.gov The this compound is then eluted from the cartridge with a small volume of a solvent like methanol, which effectively concentrates the sample and cleans it up for analysis. usgs.gov

The subsequent LC-UV analysis can be performed using a portable system, making it suitable for fieldwork. reabic.net The analysis time is typically short, around 6 minutes per sample, which is crucial for real-time monitoring. reabic.net These on-site methods have been validated with low limits of quantification (LOQ), often around 1 µg/L, which is below the concentrations typically used for piscicidal treatments (5 to 200 µg/L) and regulatory limits. reabic.net

The precision of these on-site methods is also well-documented. For example, one study reported a within-assay precision, measured as relative standard deviation (RSD), of 5.5% to 6.5%, and a between-assay precision of 6.5% to 7.5%. reabic.net Proper sample preservation is critical for accurate results, and studies have shown that adding an equal volume of acetonitrile to water samples can stabilize this compound for over 170 days when stored in cool, dark conditions. reabic.net

Table 2: Key Features of an On-Site this compound Quantification Method

FeatureSpecificationReference
Analytical TechniqueLiquid Chromatography with UV detection (LC-UV) reabic.net
Sample PreparationSolid-Phase Extraction (SPE) usgs.gov
Analysis Time per Sample6 minutes reabic.net
Limit of Quantification (LOQ)1 µg/L reabic.net
Within-Assay Precision (RSD)5.5% - 6.5% reabic.net
Between-Assay Precision (RSD)6.5% - 7.5% reabic.net

Monitoring of this compound Degradation Products and Metabolites in Environmental Samples

Monitoring the degradation of this compound and the formation of its byproducts and metabolites in environmental samples is a critical component of assessing the environmental impact and efficacy of piscicide treatments. nih.govresearchgate.net this compound is known to degrade in the environment through processes like photolysis and hydrolysis, leading to the formation of various degradation products. nih.gov

The primary degradation product of this compound is rotenolone. nih.gov Monitoring efforts have shown that a significant amount of this compound can degrade to rotenolone even before the piscicide formulation is applied. nih.gov After application, the degradation continues, and the concentration of this compound in the water decreases over time. For instance, in one study, approximately 50% of the initially applied this compound degraded within the first 8 to 11 days in several treated lakes. nih.gov

The rate of degradation can be influenced by various environmental factors, including water temperature, pH, and the presence of organic matter. nih.govnps.gov Monitoring programs typically involve collecting water samples at various time intervals after treatment and analyzing them for this compound and its degradation products. reabic.net For example, in a study of three Norwegian lakes, water samples were collected at intervals ranging from 2 to 120 days post-treatment to monitor the dissipation of this compound until it was no longer detectable. reabic.net

The analytical methods used for monitoring, such as GC-MS and LC-MS, are capable of identifying and quantifying a range of rotenoids and their degradation products, including this compound, deguelin, rotenolone, and tephrosin. nih.govresearchgate.net This comprehensive monitoring provides a clearer picture of the environmental fate of this compound and helps in planning and managing eradication efforts effectively. reabic.net

Table 3: Common this compound Degradation Products and Metabolites Monitored in Environmental Samples

CompoundTypeReference
RotenoloneDegradation Product nih.gov
DeguelinRelated Rotenoid fisheries.org
TephrosinDegradation Product researchgate.net
6α,12α-dehydrothis compoundDegradation Product researchgate.net
6α,12α-dehydrodeguelinDegradation Product researchgate.net

Research Methodologies in Aquatic Ecosystem Management

Methodologies for Invasive Fish Species Eradication and Population Control

This compound has been a widely used and effective tool for the eradication and control of invasive fish species in various aquatic ecosystems for over 70 years. sibic.orgblog.gov.uk It is often considered the only viable method, short of completely dewatering a habitat, to eliminate entire populations of unwanted fish. fisheries.org The use of this compound is a key component of conservation strategies aimed at restoring native fish populations and protecting biodiversity from the detrimental effects of invasive species. nih.govfisheries.org

The general methodology for using this compound in eradication projects involves treating a specific stream reach, lake, or pond that has been isolated by natural or artificial barriers to prevent the re-entry of invasive species. fisheries.org The treatment is often repeated over several years to ensure complete eradication. fisheries.org Following the successful removal of the invasive species, the treated waterbody is typically restocked with native fish from wild or hatchery populations. fisheries.org

Various application methods are employed depending on the specific characteristics of the waterbody being treated. These can include backpack spraying, bank and boat-based jet systems for still waters, and drip stations for streams and rivers. blog.gov.uk Before the application of this compound, native fish species are often captured and held in quarantine to be returned to the waterbody after the treatment is complete and the this compound has degraded. blog.gov.uk

The decision to use this compound is often made after other control methods, such as electrofishing, netting, and trapping, have proven ineffective for complete eradication. sibic.org While these physical removal techniques can reduce the population of invasive species, they rarely lead to their complete removal. sibic.orgalberta.ca

Table 4: Examples of Invasive Fish Species Targeted for Eradication with this compound

Invasive SpeciesScientific NameReference
MinnowPhoxinus phoxinus sibic.org
RoachRutilus rutilus sibic.org
PikeEsox lucius sibic.org
Common WhitefishCoregonus lavaretus sibic.org
Rainbow TroutOncorhynchus mykiss sibic.org
Lake TroutSalvelinus namaycush sibic.org
Tui ChubGila bicolor fisheries.org

Quantitative Fish Population Surveys and Sampling Techniques

Following a this compound treatment for the eradication of invasive species, quantitative fish population surveys and sampling techniques are employed to assess the effectiveness of the treatment and to monitor the recovery of the aquatic ecosystem. researchgate.netmichigandnr.com These surveys aim to confirm the absence of the target invasive species and to document the recolonization and population dynamics of native species. researchgate.net

A primary method for assessing the immediate impact of a this compound treatment is the collection and analysis of the fish that have been killed. researchgate.netmt.gov This involves a systematic pickup of fish over several days following the application. mt.gov The collected fish are then identified, counted, weighed, and measured to provide data on the species composition, biomass, and size structure of the fish community prior to the treatment. researchgate.netmt.gov

In addition to collecting dead fish, a variety of other sampling techniques are used for post-treatment monitoring. These can include:

Electrofishing: This method is particularly effective for capturing larger fish and can be used to assess the presence of any surviving invasive species or the status of reintroduced native populations. mt.govresearchgate.net

Netting: Gillnets, fyke nets, and seines are used to sample fish populations in various habitats within the treated waterbody. researchgate.netresearchgate.net

Visual Surveys: Snorkeling and underwater video analysis (UWVA) are non-invasive methods that can be used to estimate fish abundance and diversity, especially in clear water conditions. researchgate.netresearchgate.net These visual methods can be used to supplement other sampling techniques and are particularly useful for detecting species that may be difficult to capture with other gear. researchgate.net

Table 5: Fish Collection Data Following a this compound Treatment in 12 Ponds

Day of CollectionPercentage of Total Weight of All Fish CollectedReference
Day 1~50% mt.gov
Day 2~33% mt.gov
Day 4 and subsequent days5% mt.gov

Q & A

Q. How can multi-omics data resolve gaps in this compound’s molecular mechanisms?

  • Answer : Integrate proteomics (e.g., LC-MS/MS for mitochondrial proteins) with metabolomics (e.g., GC-MS for TCA cycle intermediates) to map pathway dysregulation. Validate with CRISPR-Cas9 screens to identify genetic modifiers of toxicity .

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